2,3-Dimethylquinoxaline-5,6-diamine
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Overview
Description
2,3-Dimethylquinoxaline-5,6-diamine is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylquinoxaline-5,6-diamine typically involves the condensation of 2,3-dimethylquinoxaline with appropriate amine precursors. One common method includes the reaction of 2,3-dimethylquinoxaline with ammonia or primary amines under controlled conditions. The reaction is often carried out in the presence of catalysts such as titanium silicate (TS-1) in methanol at room temperature . This method is scalable and the catalyst is recyclable, making it efficient for industrial production.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylquinoxaline-5,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the amine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups depending on the reaction conditions and reagents used .
Scientific Research Applications
2,3-Dimethylquinoxaline-5,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoxaline derivatives.
Mechanism of Action
The mechanism of action of 2,3-Dimethylquinoxaline-5,6-diamine involves its interaction with various molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to antimicrobial or anticancer effects, depending on the specific enzyme targeted . The compound’s structure allows it to interact with nucleophilic and electrophilic sites, making it versatile in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, known for its broad range of biological activities.
2,3-Dimethylquinoxaline: A simpler derivative without the amine groups.
Quinoxaline-2,3-dione: Known for its potential as a d-amino acid oxidase inhibitor.
Uniqueness
2,3-Dimethylquinoxaline-5,6-diamine is unique due to its dual amine groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents .
Properties
CAS No. |
57436-96-1 |
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Molecular Formula |
C10H12N4 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2,3-dimethylquinoxaline-5,6-diamine |
InChI |
InChI=1S/C10H12N4/c1-5-6(2)14-10-8(13-5)4-3-7(11)9(10)12/h3-4H,11-12H2,1-2H3 |
InChI Key |
SQVLOESUBNMSDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC(=C2N)N)C |
Origin of Product |
United States |
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